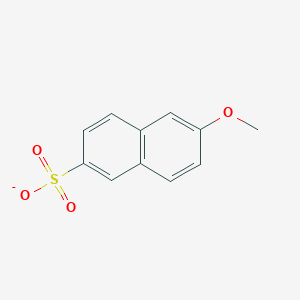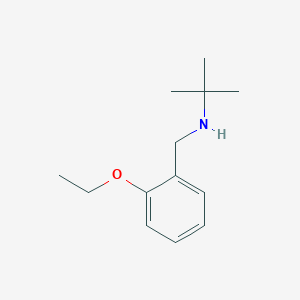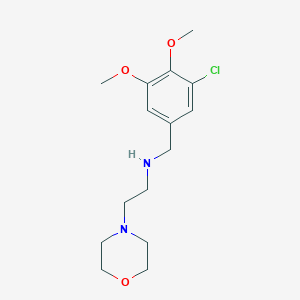
6-Methoxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxynaphthalene-2-sulfonate (MNS) is a sulfonated naphthalene derivative that has garnered significant attention in scientific research due to its unique properties and potential applications. MNS is a versatile compound that can be used in a variety of chemical reactions and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
6-Methoxynaphthalene-2-sulfonate has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. The inhibition of these enzymes is thought to be due to the interaction of 6-Methoxynaphthalene-2-sulfonate with the active site of the enzyme. 6-Methoxynaphthalene-2-sulfonate has also been found to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-Methoxynaphthalene-2-sulfonate has been found to have several biochemical and physiological effects. In vitro studies have shown that 6-Methoxynaphthalene-2-sulfonate can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 6-Methoxynaphthalene-2-sulfonate has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methoxynaphthalene-2-sulfonate in lab experiments is its versatility. 6-Methoxynaphthalene-2-sulfonate can be used in a variety of chemical reactions and has been found to have several biochemical and physiological effects. However, one of the limitations of using 6-Methoxynaphthalene-2-sulfonate is its potential toxicity. 6-Methoxynaphthalene-2-sulfonate has been found to be toxic to certain cells, and caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for research involving 6-Methoxynaphthalene-2-sulfonate. One potential area of research is the development of 6-Methoxynaphthalene-2-sulfonate-based drugs for the treatment of cancer and other diseases. Another area of research is the use of 6-Methoxynaphthalene-2-sulfonate as a sensor for detecting metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methoxynaphthalene-2-sulfonate and its potential toxicity.
Conclusion:
In conclusion, 6-Methoxynaphthalene-2-sulfonate is a versatile compound that has been extensively studied for its potential applications in organic synthesis, biochemical assays, and as a potential therapeutic agent. The synthesis method of 6-Methoxynaphthalene-2-sulfonate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Methoxynaphthalene-2-sulfonate in various fields.
Méthodes De Synthèse
6-Methoxynaphthalene-2-sulfonate can be synthesized by several methods, including sulfonation of 6-methoxynaphthalene with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The resulting product is then purified by recrystallization. Another method involves the reaction of 6-methoxynaphthalene with sodium sulfite and sulfuric acid. The product is then purified by filtration and recrystallization.
Applications De Recherche Scientifique
6-Methoxynaphthalene-2-sulfonate has been extensively used in scientific research for various applications. One of the most significant applications of 6-Methoxynaphthalene-2-sulfonate is in the field of organic synthesis. 6-Methoxynaphthalene-2-sulfonate can be used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 6-Methoxynaphthalene-2-sulfonate has also been used as a fluorescent probe in biochemical assays and as a sensor for detecting metal ions.
Propriétés
Formule moléculaire |
C11H9O4S- |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
6-methoxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O4S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H,12,13,14)/p-1 |
Clé InChI |
FOIKGWJGRNNGQP-UHFFFAOYSA-M |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B249575.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)


![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)